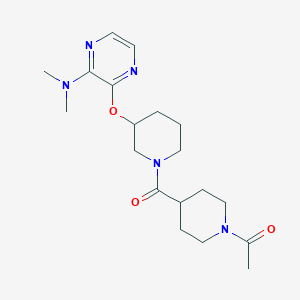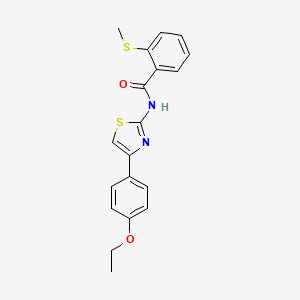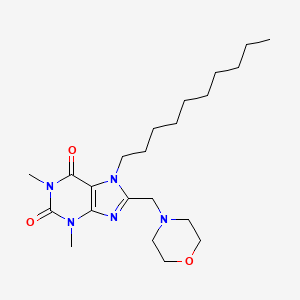![molecular formula C23H21BrN2O4 B2703781 (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 369396-69-0](/img/structure/B2703781.png)
(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring where one of the hydrogen atoms is replaced by a bromine atom. It also contains a pyrazole ring, which is a type of unsaturated five-membered ring structure with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromofuran moiety could potentially be introduced via electrophilic halogenation of a furan ring. The pyrazole ring could be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and pyrazole rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the furan ring could potentially be replaced by other groups in a substitution reaction. The pyrazole ring might also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more lipophilic. The multiple aromatic rings could contribute to its stability and might influence its boiling and melting points .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Properties
Research on bromophenol derivatives, including those related to the compound , has demonstrated their potential as inhibitors of human cytosolic carbonic anhydrase II, an enzyme of significant interest for treating conditions like glaucoma, epilepsy, and osteoporosis. Specifically, synthesized bromophenols have shown inhibitory capacities with IC50 values ranging from 0.7 to 372 μM against this enzyme, highlighting their potential as lead compounds for novel inhibitors (Balaydın et al., 2012).
Antioxidant Properties
Brominated derivatives of diphenylmethanones have been explored for their antioxidant capabilities. These compounds, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, exhibited significant antioxidant activity, comparable to standard synthetic antioxidants. Their radical scavenging abilities were assessed through various in vitro assays, demonstrating the synthesized bromophenols' effective antioxidant power, which could be beneficial for pharmaceutical applications (Balaydın et al., 2010).
Cytotoxicity and Anti-tumor Properties
Certain bromobenzofuran derivatives have been studied for their cytotoxic effects on various human cancer cell lines, revealing some compounds with good inhibitory abilities, particularly against Hep-G2 cells. These findings suggest potential applications in cancer treatment, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Nguyễn Tiến Công et al., 2020).
Antimicrobial and Anti-inflammatory Activity
Novel pyrazoline and pyrazole derivatives, structurally related to the queried compound, have shown promising antimicrobial and anti-inflammatory activities. These studies provide a foundation for developing new therapeutic agents aimed at bacterial infections and inflammation-related conditions, underscoring the versatility of bromophenol and brominated diphenylmethanone derivatives in medicinal chemistry (Joshi S.D et al., 2010).
Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The bromofuran and pyrazole moieties could potentially interact with various enzymes or receptors in the body .
Direcciones Futuras
The potential applications and future directions for this compound would largely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used for its chemical properties, future work could involve exploring its reactivity and potential uses in synthesis .
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-14-4-6-15(7-5-14)18-13-17(16-8-9-19(28-2)21(12-16)29-3)25-26(18)23(27)20-10-11-22(24)30-20/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIPYUVBWECPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2703709.png)



![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)
![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2703716.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)
